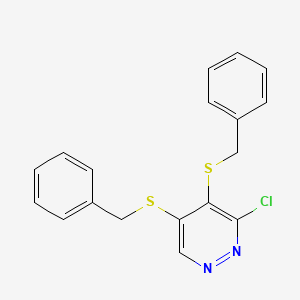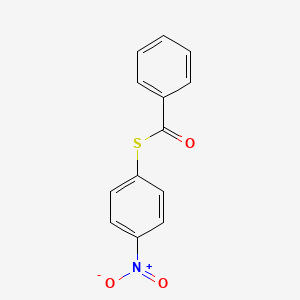
S-(4-nitrophenyl) benzenecarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-nitrophenyl) benzenecarbothioate: is an organic compound characterized by the presence of a nitrophenyl group and a benzenecarbothioate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-nitrophenyl) benzenecarbothioate typically involves the reaction of 4-nitrophenyl chloroformate with thiophenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions: S-(4-nitrophenyl) benzenecarbothioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Oxidation: The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products:
Nucleophilic Substitution: Substituted nitrophenyl derivatives.
Reduction: 4-aminophenyl benzenecarbothioate.
Oxidation: Sulfoxides or sulfones of the benzenecarbothioate moiety.
Scientific Research Applications
S-(4-nitrophenyl) benzenecarbothioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of S-(4-nitrophenyl) benzenecarbothioate involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro group and the electron-donating properties of the thiol group .
Comparison with Similar Compounds
- 4-nitrophenyl chloroformate
- 4-nitrophenyl acetate
- 4-nitrophenyl benzoate
Comparison: S-(4-nitrophenyl) benzenecarbothioate is unique due to the presence of both a nitrophenyl group and a benzenecarbothioate moiety. This combination imparts distinct reactivity patterns compared to similar compounds. For example, while 4-nitrophenyl chloroformate is primarily used as a reagent for introducing the nitrophenyl group, this compound can participate in a wider range of reactions due to the additional thiol functionality .
Properties
CAS No. |
1219-32-5 |
|---|---|
Molecular Formula |
C13H9NO3S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
S-(4-nitrophenyl) benzenecarbothioate |
InChI |
InChI=1S/C13H9NO3S/c15-13(10-4-2-1-3-5-10)18-12-8-6-11(7-9-12)14(16)17/h1-9H |
InChI Key |
CSARWURZOJYTME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)
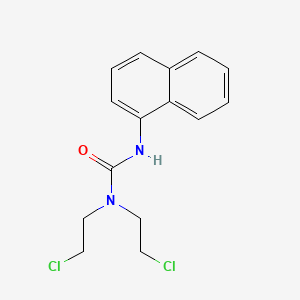


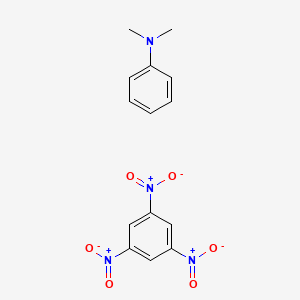
![(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid](/img/structure/B14746489.png)
![N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide](/img/structure/B14746502.png)
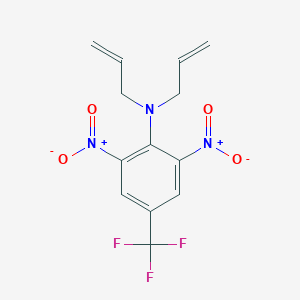
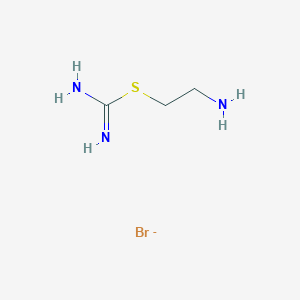
![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)
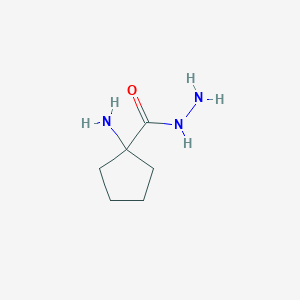

![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)
